molecular formula C13H12N2O5 B6577296 {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate CAS No. 656813-49-9

{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate

Cat. No.: B6577296
CAS No.: 656813-49-9
M. Wt: 276.24 g/mol
InChI Key: VKVQVGFXDJJXSE-UHFFFAOYSA-N
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Description

{3-Carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate is a heterocyclic compound featuring a pyrano[2,3-c]pyridine core substituted with a carbamoyl group at position 3, a methyl group at position 8, and an acetate ester at position 3. The molecular formula is C₁₇H₁₅N₂O₅, with a molecular weight of 333.31 g/mol. The acetate moiety likely serves as a prodrug component, improving bioavailability through esterase-mediated hydrolysis in vivo .

Properties

IUPAC Name

(3-carbamoyl-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-6-11-9(3-10(12(14)17)13(18)20-11)8(4-15-6)5-19-7(2)16/h3-4H,5H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVQVGFXDJJXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)N)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate typically involves multiple steps, starting with the formation of the pyrano[2,3-c]pyridine core. One common synthetic route includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. The reaction conditions often require specific catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of pyranopyridines have been tested for their ability to inhibit cell proliferation in human tumor cells. A study demonstrated that certain pyranopyridine derivatives effectively induced apoptosis in cancer cells by activating caspases, which are critical in the apoptotic pathway .

Antimicrobial Properties

Pyranopyridine derivatives have also shown promise as antimicrobial agents. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. In vitro studies have reported that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Investigations into its interaction with specific molecular targets, such as DNA or protein kinases, can elucidate its mode of action.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of bacterial cell membranes

Case Studies

Several case studies have documented the efficacy of pyranopyridine derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyranopyridine derivatives and evaluated their anticancer properties against breast cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy

3
.

Case Study 2: Antimicrobial Testing

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited MRSA growth at low concentrations, suggesting potential for further development into a therapeutic agent .

Mechanism of Action

The mechanism by which {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrano[2,3-c]pyridine 3-CONH₂, 8-CH₃, 5-OAc C₁₇H₁₅N₂O₅ 333.31 Carbamoyl, acetate ester
{8-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate Pyrano[2,3-c]pyridine 3-Oxadiazole, 8-CH₃, 5-OAc C₂₁H₁₇N₃O₅ 391.38 Oxadiazole, acetate ester
[8-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate Pyrano[2,3-c]pyridine 2-Imino-benzothiazole, 3-CONHPh, 5-OAc C₃₃H₂₆N₄O₄S 574.66 Benzothiazole, phenylcarbamoyl
Clopidogrel hydrogen sulfate Thieno[3,2-c]pyridine 2-Chlorophenyl, acetate ester C₁₆H₁₆ClNO₂S·H₂SO₄ 419.90 (free base: 321.82) Thienopyridine, ester

Key Observations :

  • Core Heterocycles: The pyrano[2,3-c]pyridine core in the target compound is distinct from clopidogrel’s thieno[3,2-c]pyridine but shares fused bicyclic aromaticity.
  • Substituent Impact :
    • The carbamoyl group (-CONH₂) at position 3 in the target compound contrasts with the oxadiazole ring in the analogue from . Carbamoyl groups enhance hydrogen-bonding capacity, which may improve target binding specificity but reduce membrane permeability compared to lipophilic oxadiazoles .
    • The acetate ester at position 5 is a common prodrug strategy shared with clopidogrel. Hydrolysis of this group likely generates an active carboxylic acid metabolite, as seen in clopidogrel’s antiplatelet mechanism .

Biological Activity

The compound {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate is a synthetic derivative that belongs to the class of pyrano-pyridine compounds. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyran ring fused with a pyridine moiety. The presence of the carbamoyl and acetate groups enhances its pharmacological profile. Understanding its structure is crucial for elucidating its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar pyrano-pyridine derivatives. For instance, derivatives exhibiting significant inhibition of COX-2 activity were reported, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) indicates that electron-donating substituents enhance anti-inflammatory effects.

Table 1: Comparison of Anti-inflammatory Activity

CompoundStructureCOX-2 IC50 (μmol)Reference
Celecoxib-0.04 ± 0.01
Compound ASimilar to target0.04 ± 0.09
Compound BSimilar to target0.04 ± 0.02

Antimicrobial Activity

The antimicrobial properties of pyrano-pyridine derivatives have also been investigated. Compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimum inhibitory concentration (MIC) values ranging from 15 to 60 µM against E. coli and S. aureus, indicating potent antibacterial effects .

Table 2: Antimicrobial Activity Data

CompoundMicrobial StrainMIC (µM)Reference
Compound CE. coli15
Compound DS. aureus60
Compound EP. aeruginosa25

Anticancer Activity

The anticancer potential of pyrano-pyridine derivatives has been evaluated in various in vitro studies. Compounds have shown promising results against several cancer cell lines, including leukemia and lung cancer cells, measured using the Sulforhodamine B (SRB) assay, which quantifies total protein synthesis as an indicator of cell proliferation inhibition .

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of related compounds:

  • Compound F demonstrated an IC50 value of 20 µM against lung cancer cells.
  • Compound G exhibited an IC50 value of 15 µM against leukemia cells.

These findings suggest that modifications in the chemical structure can significantly influence the anticancer efficacy.

Q & A

Q. What experimental strategies are recommended to confirm the structural identity of {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate?

Methodological Answer:

  • NMR Spectroscopy : Acquire 1H^1H- and 13C^{13}C-NMR spectra in deuterated DMSO at 100 MHz (or higher resolution). Compare chemical shifts (e.g., δ ~8.6 ppm for pyrazole protons, δ ~170 ppm for carbonyl carbons) with analogs like pyrazolo[1,5-a]pyrimidinyl derivatives .
  • X-ray Crystallography : Use SHELXL for refinement, leveraging charge-flipping algorithms for initial structure solution. Validate bond lengths (e.g., C=O at ~1.21 Å) and angles against similar pyrano-pyridine systems .
  • Cross-Validation : Correlate spectroscopic data with crystallographic results to resolve ambiguities, such as confirming ester group orientation .

Q. How can synthesis yield be optimized for this compound under varying reaction conditions?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) at reflux (~120°C) to enhance solubility of intermediates, as demonstrated in pyrazolo-pyrimidine syntheses .
  • Catalytic Additives : Introduce NaOH (0.03 mmol) or DMAP (0.2 mmol) to accelerate esterification or acetylation steps, reducing side-product formation .
  • Purification : Employ silica gel chromatography with ethyl acetate/petroleum ether (1:1) gradients, monitoring purity via HPLC (≥98%) .

Q. What analytical approaches are suitable for assessing stability under hydrolytic or thermal stress?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–9) at 37°C for 24–72 hours. Monitor ester hydrolysis via HPLC-MS for degradation products (e.g., free carboxylic acid analogs) .
  • Thermal Stress Testing : Heat samples to 60–80°C under inert atmospheres. Track decomposition using TGA-DSC to identify degradation thresholds .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic models be resolved during structural validation?

Methodological Answer:

  • Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational flexibility (e.g., rotameric equilibria in the acetate group) that may explain discrepancies in NOE correlations .
  • High-Resolution Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals, ensuring accurate electron density maps for heterocyclic moieties .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) to identify misassigned peaks .

Q. What experimental designs are effective for identifying degradation impurities in long-term stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines), acidic/alkaline conditions, and oxidizing agents (e.g., H2_2O2_2). Characterize impurities via LC-HRMS, referencing fragmentation patterns of clopidogrel-related thienopyridines .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace hydrolytic pathways (e.g., acetate cleavage) using tandem MS/MS .

Q. How can enantiomeric purity be controlled during synthesis of chiral intermediates?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to resolve R/S enantiomers, referencing clopidogrel impurity profiling methods .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) in key steps, optimizing ee values (≥99%) via reaction kinetics studies .

Q. What computational tools predict reactivity or regioselectivity in functionalization of the pyrano-pyridine core?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites (e.g., C-5 vs. C-8 positions) using Gaussian or ORCA .
  • Molecular Docking : Simulate interactions with biological targets (e.g., P2Y12 receptors) to guide derivatization strategies, aligning with clopidogrel’s SAR .

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